Tiacumicin C

描述

属性

CAS 编号 |

106008-70-2 |

|---|---|

分子式 |

C52H74Cl2O18 |

分子量 |

1058.0 g/mol |

IUPAC 名称 |

[6-[[(3Z,5E,9E,13E,15E)-12-[4,5-dihydroxy-6,6-dimethyl-3-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-(1-hydroxyethyl)-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate |

InChI |

InChI=1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-50-44(65-12)40(59)43(29(9)67-50)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)42(30)71-51-45(70-47(62)24(3)4)41(60)46(61)52(10,11)72-51/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/b16-15+,25-19+,26-22+,27-21+,31-17- |

InChI 键 |

JFUVEKVTRJCUMZ-HSFUDZDJSA-N |

手性 SMILES |

CCC1/C=C(/C(C/C=C/C=C(\C(=O)OC(C/C=C(/C=C(/C1OC2C(C(C(C(O2)(C)C)O)O)OC(=O)C(C)C)\C)\C)C(C)O)/COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)\C |

规范 SMILES |

CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)O)O)OC(=O)C(C)C)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

fidaxomicin lipiarmycin lipiarmycin A3 lipiarmycin A4 lipiarmycin B lipiarmycin B3 lipiarmycin B4 PAR 101 PAR-101 PAR101 tiacumicin B tiacumicin C |

产品来源 |

United States |

Foundational & Exploratory

The Discovery and Isolation of Tiacumicin C from Dactylosporangium aurantiacum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, fermentation, isolation, and characterization of Tiacumicin C, a member of the tiacumicin complex of 18-membered macrolide antibiotics. Produced by the actinobacterium Dactylosporangium aurantiacum subspecies hamdenensis, the tiacumicins, including the commercially significant Tiacumicin B (Fidaxomicin), exhibit potent activity against Gram-positive anaerobic bacteria. This document provides a comprehensive overview of the methodologies involved in the production and purification of these complex natural products, with a specific focus on this compound. Quantitative data is summarized, and experimental protocols are detailed to assist researchers in this field.

Introduction

The tiacumicins are a family of structurally related macrolide antibiotics first discovered in the fermentation broth of Dactylosporangium aurantiacum subsp. hamdenensis[1][2]. This complex of at least six related compounds, designated Tiacumicins A-F, are characterized by a highly unsaturated 18-membered macrolide ring glycosidically linked to one or more sugar moieties[3]. The initial discovery and characterization of this antibiotic complex were reported in 1987[1][3]. While Tiacumicin B (also known as fidaxomicin) has been developed into a marketed drug for the treatment of Clostridium difficile infections, other congeners like this compound also exhibit significant biological activity[4][5][6]. This compound shares a close structural resemblance to Tiacumicin B and demonstrates potent in vitro activity against C. difficile[6][7].

The Producing Microorganism: Dactylosporangium aurantiacum

The microorganism responsible for the production of the tiacumicin complex was isolated from a soil sample and identified as a new subspecies of Dactylosporangium aurantiacum, named Dactylosporangium aurantiacum subspecies hamdenensis[1].

Taxonomic Classification:

-

Domain: Bacteria

-

Phylum: Actinomycetota

-

Class: Actinomycetes

-

Order: Micromonosporales

-

Family: Micromonosporaceae

-

Genus: Dactylosporangium

-

Species: D. aurantiacum

-

Subspecies: hamdenensis

Fermentation for Tiacumicin Production

The production of the tiacumicin complex is achieved through submerged fermentation of D. aurantiacum subsp. hamdenensis. The process involves growing the microorganism in a nutrient-rich medium under controlled conditions to promote the biosynthesis of the desired antibiotics.

Fermentation Medium

A variety of media compositions have been utilized for the production of tiacumicins. A representative medium consists of a combination of carbon sources, nitrogen sources, and inorganic salts[1]. An improved yield of the tiacumicin complex, exceeding 50 mg/L, has been reported with the use of a nutrient medium containing fish powder as a nitrogen source and an adsorbent resin[4].

Table 1: Representative Fermentation Medium Composition [1]

| Component | Concentration (g/L) |

| Glucose | Varies |

| Soybean Oil | Varies |

| Soybean Flour | Varies |

| Beef Extract | Varies |

| Inorganic Salts | Varies |

| Adsorbent Resin | Varies (optional) |

Fermentation Parameters

The fermentation is typically carried out in large-scale fermentors under aerobic conditions.

Table 2: Typical Fermentation Parameters [1]

| Parameter | Value |

| Temperature | 26-30 °C |

| Aeration | Varies |

| Agitation | Varies |

| Fermentation Time | Several days |

| Scale | Up to 150-liter fermentors |

Isolation and Purification of this compound

The isolation of this compound involves the extraction of the entire tiacumicin complex from the fermentation broth and subsequent chromatographic separation of the individual congeners.

Extraction of the Tiacumicin Complex

The tiacumicin complex is present in both the fermentation broth and the mycelium. The initial extraction process is designed to recover the complex from both phases[3].

Experimental Protocol: Extraction of Tiacumicin Complex

-

Mycelial Extraction: The mycelial cake, after separation from the broth, is extracted with a suitable organic solvent such as methanol or acetone.

-

Broth Extraction: The filtered fermentation broth is extracted with a water-immiscible organic solvent like ethyl acetate.

-

Combined Extracts: The solvent extracts from both the mycelium and the broth are combined, dried, and concentrated under reduced pressure to yield a crude extract containing the tiacumicin complex.

Chromatographic Separation of this compound

The separation of the individual tiacumicins from the crude extract is a multi-step process that relies on various chromatographic techniques.

Experimental Protocol: Separation of Tiacumicin Congeners

-

Initial Cleanup: The crude extract is subjected to an initial purification step, often involving solvent partitioning (e.g., hexane-methanol) to remove nonpolar impurities.

-

Column Chromatography: The partially purified extract is then subjected to a series of column chromatography steps. This can include:

-

Silica Gel Chromatography: Using a gradient of solvents such as chloroform and methanol to separate the components based on polarity.

-

Reversed-Phase Chromatography (e.g., C18): Eluting with a gradient of water and an organic solvent like acetonitrile or methanol.

-

-

High-Performance Liquid Chromatography (HPLC): Final purification of this compound is typically achieved using preparative HPLC, which offers high resolution for separating structurally similar compounds.

The following diagram illustrates a generalized workflow for the isolation and purification of this compound.

Caption: Generalized workflow for the isolation and purification of this compound.

Characterization of this compound

This compound has been characterized using various spectroscopic and analytical techniques to determine its structure and properties.

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₂H₇₄Cl₂O₁₈ | [8] |

| Molecular Weight | 1058.00 g/mol | [9] |

| Appearance | White to off-white solid | |

| Solubility | Limited solubility in water | [7] |

| Stability | Stable under acidic conditions, may degrade in alkaline environments | [7] |

The structure of this compound was elucidated using techniques such as UV, MS, IR, and extensive 1D and 2D NMR experiments, in conjunction with the analysis of other members of the tiacumicin complex[3].

Biological Activity of this compound

This compound has demonstrated significant in vitro activity against Clostridium difficile, a key pathogen in antibiotic-associated diarrhea.

Table 4: In Vitro Activity of this compound against Clostridium difficile [6]

| Compound | MIC Range (µg/mL) against 15 strains |

| Tiacumicin B | 0.12 - 0.25 |

| This compound | 0.25 - 1 |

| Vancomycin | 0.5 - 1 |

The frequency of resistance to this compound in C. difficile was found to be less than 2.8 x 10⁻⁸ at four and eight times the MIC[6].

Conclusion

The discovery of the tiacumicin complex from Dactylosporangium aurantiacum subsp. hamdenensis has provided a valuable class of antibiotics for combating Gram-positive anaerobic infections. This compound, a significant member of this complex, exhibits potent anti-C. difficile activity. The methodologies for fermentation, isolation, and purification, while complex, are well-established and rely on classical natural product chemistry techniques. Further research into the optimization of fermentation and purification processes could enhance the accessibility of this compound and other minor congeners for further pharmacological evaluation and potential therapeutic applications.

Signaling Pathways and Biosynthesis

The biosynthesis of the tiacumicin backbone is governed by a polyketide synthase (PKS) gene cluster. The structural diversity within the tiacumicin family arises from variations in the post-PKS tailoring steps, including glycosylation and other modifications. While a detailed signaling pathway for the regulation of tiacumicin biosynthesis is not fully elucidated, the general logic of natural product biosynthesis in actinomycetes involves a complex interplay of regulatory genes that respond to nutritional and environmental signals.

The following diagram illustrates a simplified conceptual relationship in the biosynthesis of tiacumicins.

References

- 1. Tiacumicins, a novel complex of 18-membered macrolide antibiotics. I. Taxonomy, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dactylosporangium aurantiacum [medbox.iiab.me]

- 3. Tiacumicins, a novel complex of 18-membered macrolides. II. Isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20060257981A1 - Tiacumicin production - Google Patents [patents.google.com]

- 5. Semisynthetic Analogs of the Antibiotic Fidaxomicin—Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo evaluation of tiacumicins B and C against Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy Tiacumicin B (EVT-268095) | 873857-62-6 [evitachem.com]

- 8. This compound | C52H74Cl2O18 | CID 6447871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CAS No- 106008-70-2 | Simson Pharma Limited [simsonpharma.com]

Tiacumicin C: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiacumicin C is a member of the tiacumicin family of complex 18-membered macrolide antibiotics produced by the bacterium Dactylosporangium aurantiacum.[1][2] As a close structural analog of the clinically significant antibiotic Tiacumicin B (fidaomicin), this compound holds considerable interest for researchers in natural product chemistry, microbiology, and drug development.[3] This technical guide provides a detailed examination of the chemical structure and stereochemistry of this compound, including available spectroscopic data and a summary of the methodologies employed for the characterization of this class of compounds. Furthermore, the mechanism of action, shared with other tiacumicins, is illustrated to provide a functional context for its structural features.

Chemical Structure

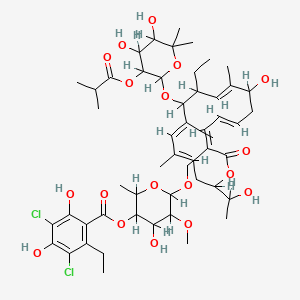

This compound possesses a complex molecular architecture centered around a highly unsaturated 18-membered macrolactone ring.[1] Attached to this core are two sugar moieties: a rhamnose derivative and a noviose derivative. The chemical formula for this compound is C₅₂H₇₄Cl₂O₁₈.[3]

The defining feature that distinguishes this compound from its more studied counterpart, Tiacumicin B, is the nature of the substituent at the C-4'' position of the dichlorohomoorsellinic acid moiety attached to the rhamnose sugar. While Tiacumicin B features a hydroxyl group at this position, the specific substituent for this compound has been a subject of less extensive documentation in readily available literature. However, the core aglycone and the sugar linkages are understood to be identical to those of Tiacumicin B.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅₂H₇₄Cl₂O₁₈ |

| Molecular Weight | 1058.0 g/mol |

| CAS Number | 106008-70-2 |

Stereochemistry

The intricate stereochemistry of the tiacumicin family has been a subject of significant synthetic and analytical efforts. The core aglycone of the tiacumicins contains five stereogenic centers.[4] The absolute configuration of the aglycone of Tiacumicin B has been determined, and by extension, that of this compound is presumed to be the same. The established stereochemical assignments for the shared macrocyclic core are crucial for understanding its biological activity.

Spectroscopic Data

The structural elucidation of the tiacumicin complex, including this compound, was heavily reliant on a combination of spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] While a specific, published table of ¹H and ¹³C NMR chemical shifts for this compound is not available, the general spectral features are expected to be very similar to those of Tiacumicin B, with predictable variations in the signals corresponding to the aromatic ring of the dichlorohomoorsellinic acid moiety.

For reference, typical chemical shift ranges for key functional groups present in the tiacumicin structure are provided below.

Table 2: General ¹³C NMR Chemical Shift Ranges for Key Moieties in Tiacumicins

| Functional Group | Chemical Shift Range (ppm) |

| Carbonyl (Ester/Lactone) | 170 - 185 |

| Aromatic Carbons | 125 - 150 |

| Olefinic Carbons | 115 - 140 |

| Carbons attached to Oxygen (C-O) | 60 - 80 |

| Aliphatic Carbons | 10 - 50 |

Experimental Protocols

The isolation and structural characterization of this compound are part of the broader effort to study the tiacumicin complex produced by Dactylosporangium aurantiacum.[1][2] The following is a generalized protocol based on published methods for the isolation of tiacumicins.

4.1. Fermentation

A culture of Dactylosporangium aurantiacum subsp. hamdenensis is grown in a suitable fermentation medium under controlled conditions to promote the production of the tiacumicin complex.[2]

4.2. Isolation and Purification

-

Extraction: The fermentation broth and mycelium are extracted with an organic solvent such as ethyl acetate or n-butanol to isolate the crude antibiotic complex.[5]

-

Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically involves techniques such as column chromatography on silica gel or reverse-phase chromatography (e.g., using XAD-16 resin) to separate the different tiacumicin congeners.[5]

-

High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved using preparative HPLC, often with a C18 column, to yield the pure compound.[6]

4.3. Structure Elucidation

The chemical structure of the isolated this compound is determined using a combination of the following analytical techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

-

Ultraviolet (UV) Spectroscopy: To characterize the chromophores.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity and stereochemistry of the molecule.[1]

Mechanism of Action

This compound, like other members of its class, exerts its antibacterial effect by inhibiting bacterial RNA polymerase (RNAP).[4] This enzyme is essential for transcription, the process of copying DNA into RNA. By binding to RNAP, tiacumicins prevent the initiation of transcription, thereby halting protein synthesis and leading to bacterial cell death.[7] The binding site of tiacumicins on RNAP is distinct from that of other RNAP inhibitors like rifamycins, which contributes to its efficacy against certain resistant strains.[8]

Below is a diagram illustrating the logical relationship of this compound's mechanism of action.

Caption: this compound inhibits bacterial transcription by binding to RNA polymerase.

Conclusion

This compound represents a significant member of a potent class of macrolide antibiotics. While its chemical structure is closely related to the well-characterized Tiacumicin B, further detailed spectroscopic and stereochemical analyses are warranted to fully delineate its unique properties. A comprehensive understanding of its structure-activity relationship, aided by the methodologies outlined in this guide, will be crucial for the potential development of novel and more effective antibacterial agents. The unique mechanism of action targeting RNA polymerase continues to make the tiacumicin scaffold a promising area for future antibiotic research and development.

References

- 1. Tiacumicins, a novel complex of 18-membered macrolides. II. Isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tiacumicins, a novel complex of 18-membered macrolide antibiotics. I. Taxonomy, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy Tiacumicin B (EVT-268095) | 873857-62-6 [evitachem.com]

- 4. From natural product to marketed drug: the tiacumicin odyssey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. STRUCTURAL BASIS OF TRANSCRIPTION INHIBITION BY FIDAXOMICIN (LIPIARMYCIN A3) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fidaxomicin Is an Inhibitor of the Initiation of Bacterial RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fidaxomicin jams Mycobacterium tuberculosis RNA polymerase motions needed for initiation via RbpA contacts | eLife [elifesciences.org]

Tiacumicin C: A Deep Dive into the Mechanism of Action Against Bacterial RNA Polymerase

An In-depth Technical Guide for Researchers and Drug Development Professionals

Tiacumicin C, known clinically as fidaxomicin (and previously as lipiarmycin), represents a critical class of macrocyclic antibiotics with potent, narrow-spectrum bactericidal activity.[1][2] Its primary clinical application is in the treatment of Clostridioides difficile-associated diarrhea (CDAD), where its targeted action minimizes disruption to the normal gut microflora, a significant advantage over broad-spectrum antibiotics.[1][3] This guide provides a comprehensive technical overview of the molecular mechanism by which this compound inhibits bacterial RNA polymerase (RNAP), the essential enzyme responsible for transcription.

Core Mechanism: Arresting Transcription at Initiation

This compound exerts its bactericidal effect by inhibiting the initiation phase of bacterial transcription.[1][4] Unlike rifamycins, which block the transition from initiation to elongation, this compound acts at an earlier, critical step: the isomerization of the closed promoter complex (RPc) to the transcriptionally competent open promoter complex (RPo).[4][5][6]

The antibiotic binds to a complex formed between the RNAP holoenzyme and promoter DNA.[4] This binding event physically prevents the necessary conformational changes required for the separation of DNA strands at the promoter, a process known as promoter melting.[5] Consequently, the formation of the transcription bubble is blocked, and the synthesis of messenger RNA is halted before it can even begin.

Molecular Binding Site and Conformational Trapping

Cryo-electron microscopy (cryo-EM) studies have revealed the precise binding site of this compound on the bacterial RNAP holoenzyme.[7][8] The drug situates itself in a pocket at the base of the RNAP "clamp," a mobile domain crucial for DNA interaction.[7][9] This binding site is distinct from that of other known RNAP inhibitors, which accounts for the lack of cross-resistance.[7]

The binding pocket involves key structural elements of the RNAP:

-

The β' Subunit Switch-2 (SW2) Element: A critical region that controls the clamping of promoter DNA within the enzyme's active-site cleft.[5]

-

The σ⁷⁰ Subunit Region 3.2: This region of the sigma factor is essential for promoter recognition and melting.[5]

-

The Actinobacterial Transcription Factor RbpA: In Mycobacterium tuberculosis, this factor also contacts the bound drug, enhancing its inhibitory effect.[8]

By binding to this allosteric site, this compound acts as a molecular wedge, trapping the RNAP clamp in an open conformation.[7][8] This "doorstop" mechanism prevents the clamp from closing around the downstream DNA, a motion that is obligatory for promoter melting and the stable formation of the open complex.[8]

Caption: Mechanism of this compound inhibiting RNAP open complex formation.

Quantitative Data on this compound Activity

The potency of this compound is reflected in its low minimum inhibitory concentrations (MIC) and in vitro transcription inhibition values (IC₅₀).

Table 1: In Vitro Activity of this compound (Fidaxomicin) Against C. difficile

| Parameter | Concentration Range (µg/mL) | Reference |

|---|---|---|

| MIC₅₀ (Minimum Inhibitory Concentration, 50%) | 0.06 - 0.25 | [4] |

| MIC₉₀ (Minimum Inhibitory Concentration, 90%) | 0.125 - 0.5 | [4] |

Data compiled from multiple studies as cited.

Table 2: In Vitro Transcription Inhibition by this compound (Lipiarmycin) Against Bacillus subtilis RNAP

| RNAP Genotype | IC₅₀ (µg/mL) | Resistance Fold-Change | Reference |

|---|---|---|---|

| Wild-Type | ~0.5 - 1.0 | - | [10] |

| Mutant 1 (rpoC R326L) | 50 | ~50-100x | [10] |

| Mutant 2 (rpoC R326L) | 35 | ~35-70x | [10] |

IC₅₀ values are estimated from published data.

Table 3: Key Resistance Mutations in Bacterial RNA Polymerase

| Organism | RNAP Subunit | Mutation | Reference |

|---|---|---|---|

| Bacillus subtilis | β' (rpoC) | R326L | [10] |

| Mycobacterium tuberculosis | β' (rpoC) | Multiple sites identified | [7] |

| Mycobacterium tuberculosis | β (rpoB) | Multiple sites identified | [7] |

Mutations are located within or near the this compound binding pocket.

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on several key experimental techniques.

1. In Vitro Transcription Assay

This assay directly measures the effect of an inhibitor on the ability of purified RNAP to synthesize RNA from a DNA template.

-

Methodology:

-

Reaction Mix Preparation: Purified bacterial RNAP holoenzyme is pre-incubated with this compound at varying concentrations in a transcription buffer.

-

Complex Formation: A linear DNA template containing a strong promoter (e.g., lacUV5) is added, allowing the formation of RNAP-promoter complexes.[5]

-

Initiation: Transcription is initiated by adding a mix of nucleotide triphosphates (NTPs), including one that is radioactively labeled (e.g., [α-³²P]UTP).

-

Quenching: The reaction is allowed to proceed for a defined time at 37°C and then terminated by adding a stop buffer containing a chelating agent (EDTA) and formamide.

-

Analysis: The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then exposed to a phosphor screen or X-ray film to visualize the radiolabeled transcripts. The intensity of the full-length transcript band is quantified to determine the level of inhibition.

-

Caption: Workflow for an in vitro transcription (IVT) inhibition assay.

2. Structural Analysis by Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is used to determine the high-resolution 3D structure of the RNAP-Tiacumicin C complex.

-

Methodology:

-

Complex Formation: Highly purified RNAP holoenzyme is incubated with a molar excess of this compound to ensure saturation of the binding site.

-

Vitrification: A small volume of the complex solution is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This traps the complexes in a layer of amorphous ice, preserving their native structure.

-

Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images, each containing many individual RNAP particles in different orientations, are collected.

-

Image Processing: The individual particle images are computationally extracted, aligned, and classified.

-

3D Reconstruction: A high-resolution 3D map of the RNAP-drug complex is generated from the 2D particle images. This map is then used to build an atomic model, revealing the precise interactions between this compound and the amino acid residues of the RNAP binding pocket.[7][8]

-

3. Resistance Mutant Mapping

This genetic approach identifies the drug's binding site by locating mutations that abolish its inhibitory activity.

-

Methodology:

-

Mutant Selection: A large population of bacteria (e.g., Bacillus subtilis) is plated on nutrient agar containing a concentration of this compound that is lethal to wild-type cells.[10] Spontaneous resistant colonies that grow are isolated.

-

Genomic DNA Extraction: Genomic DNA is purified from both the resistant mutants and the parent wild-type strain.

-

Gene Amplification: The genes encoding the subunits of RNAP (rpoA, rpoB, rpoC, rpoZ) are amplified using the Polymerase Chain Reaction (PCR).

-

DNA Sequencing: The PCR products are sequenced, and the sequences from the resistant mutants are compared to the wild-type sequence to identify mutations.

-

Confirmation: The identified mutation can be re-introduced into the wild-type strain to confirm that it is solely responsible for conferring the resistance phenotype.

-

Molecular Basis of Selectivity and Resistance

This compound's narrow spectrum is a key clinical advantage. This selectivity is determined by the specific amino acid composition of its binding site.[11] The RNAP of C. difficile contains a "sensitizer" residue that is critical for high-affinity binding, while this residue is absent in the RNAP of most other gut commensal bacteria, such as Bacteroides species.[11]

Resistance to this compound is rare but can arise through point mutations in the rpoB (β subunit) or rpoC (β' subunit) genes.[7][10] These mutations typically alter amino acids that directly contact the bound drug, thereby reducing its binding affinity and allowing transcription initiation to proceed even in the presence of the antibiotic.

Caption: Relationship between RNAP mutation, drug binding, and resistance.

Conclusion

This compound employs a sophisticated mechanism of action, targeting a unique allosteric site on bacterial RNA polymerase to trap the enzyme in an inactive, open-clamp conformation. This prevents the crucial step of promoter DNA melting, thereby halting transcription at its earliest stage. The structural and genetic basis for its potent, narrow-spectrum activity and the mechanisms of resistance are well-defined, providing a solid foundation for the rational design of next-generation antibiotics targeting this validated enzymatic process. This detailed understanding is invaluable for drug development professionals seeking to create novel therapeutics to combat challenging bacterial pathogens.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. merckconnect.com [merckconnect.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Fidaxomicin: A novel agent for the treatment of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The transcription inhibitor lipiarmycin blocks DNA fitting into the RNA polymerase catalytic site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fidaxomicin Is an Inhibitor of the Initiation of Bacterial RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. STRUCTURAL BASIS OF TRANSCRIPTION INHIBITION BY FIDAXOMICIN (LIPIARMYCIN A3) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fidaxomicin jams Mycobacterium tuberculosis RNA polymerase motions needed for initiation via RbpA contacts | eLife [elifesciences.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Mutation in the Bacillus subtilis RNA Polymerase β′ Subunit Confers Resistance to Lipiarmycin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How a narrow-spectrum antibiotic takes aim at C. diff – Department of Biochemistry – UW–Madison [biochem.wisc.edu]

Tiacumicin C: An In-depth Technical Guide to its Antibacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of Tiacumicin C, a member of the tiacumicin class of 18-membered macrolide antibiotics. Tiacumicins are known for their potent activity against select Gram-positive bacteria, most notably Clostridium difficile. This document summarizes the available quantitative data on the activity of this compound, details the experimental protocols used for its evaluation, and provides a visual representation of its mechanism of action.

Antibacterial Spectrum of Activity

This compound exhibits a narrow spectrum of activity, with its most significant potency observed against the Gram-positive anaerobic bacterium Clostridium difficile.[1] Limited data is available for a broad range of organisms for this compound specifically. However, extensive data exists for the closely related compound, Tiacumicin B (Fidaxomicin). Fidaxomicin demonstrates strong activity against Clostridium species and other Gram-positive bacteria, while showing little to no activity against Gram-negative bacteria.[2][3]

One comparative study has shown that this compound is slightly less potent than Tiacumicin B against C. difficile. The Minimum Inhibitory Concentrations (MICs) for this compound against 15 strains of C. difficile ranged from 0.25 to 1 µg/ml, whereas for Tiacumicin B, the range was 0.12 to 0.25 µg/ml.[1]

Data Presentation

Due to the limited availability of a comprehensive antibacterial spectrum for this compound, the following tables summarize the Minimum Inhibitory Concentration (MIC) data for the closely related and well-studied Tiacumicin B (Fidaxomicin). This data provides a strong indication of the likely spectrum of this compound, keeping in mind the slightly lower potency observed against C. difficile.

Table 1: In Vitro Activity of Tiacumicin B (Fidaxomicin) Against Gram-Positive Bacteria

| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Clostridium difficile | 1323 | 0.125 | 0.25 - 0.5 | ≤0.001 - 1 |

| Staphylococcus aureus (all) | - | 4 | 8 | 2 - 16 |

| Staphylococcus aureus (MRSA) | - | 4 | 8 | - |

| Coagulase-negative staphylococci | - | - | - | ≤0.5 - 8 |

| Enterococcus faecalis | - | 2 | 2 | 1 - 4 |

| Enterococcus faecium | - | 4 | 4 | 1 - 8 |

| Bacillus cereus | 2 | - | - | 1 |

Data compiled from multiple sources.[2][3]

Table 2: In Vitro Activity of Tiacumicin B (Fidaxomicin) Against Gram-Negative Bacteria

| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Acinetobacter baumannii | 1 | - | - | >32 |

| Acinetobacter calcoaceticus | 1 | - | - | 1 |

| Bacteroides distasonis | 1 | - | - | >32 |

| Escherichia coli | - | >100 | >100 | - |

| Klebsiella pneumoniae | - | >100 | >100 | - |

| Pseudomonas aeruginosa | - | >100 | >100 | - |

Data compiled from multiple sources.[2][4]

Experimental Protocols

The determination of the antibacterial spectrum of this compound and related compounds is primarily achieved through in vitro susceptibility testing. The gold standard method for determining the Minimum Inhibitory Concentration (MIC) for anaerobic bacteria, such as Clostridium difficile, is the agar dilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Agar Dilution Method for Anaerobic Bacteria (CLSI Guideline)

This method involves the incorporation of the antimicrobial agent into an agar medium, which is then inoculated with the test organism.

1. Preparation of Antimicrobial Stock Solution:

-

A stock solution of this compound is prepared in a suitable solvent at a high concentration.

2. Serial Dilutions:

-

A series of twofold serial dilutions of the stock solution is prepared to create a range of concentrations to be tested.

3. Preparation of Agar Plates:

-

Melted and cooled Brucella agar, supplemented with hemin, vitamin K1, and laked sheep blood, is prepared.

-

A specific volume of each antimicrobial dilution is added to aliquots of the molten agar to achieve the final desired concentrations.

-

The agar is then poured into petri dishes and allowed to solidify.

-

A control plate containing no antimicrobial agent is also prepared.

4. Inoculum Preparation:

-

The bacterial isolates to be tested are grown in an appropriate anaerobic environment to achieve a standardized turbidity, corresponding to a specific number of colony-forming units (CFU) per milliliter.

5. Inoculation:

-

A standardized volume of the bacterial suspension is inoculated onto the surface of the agar plates, including the control plate. This is often done using a multipoint inoculator.

6. Incubation:

-

The inoculated plates are incubated under anaerobic conditions at 35-37°C for 48 hours.

7. Determination of MIC:

-

After incubation, the plates are examined for bacterial growth.

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Mechanism of Action: Inhibition of RNA Polymerase

Tiacumicins, including this compound, exert their antibacterial effect by inhibiting bacterial RNA polymerase (RNAP).[5] This inhibition occurs at an early stage of transcription, preventing the formation of the open promoter complex, which is a critical step in the initiation of RNA synthesis.[5] Fidaxomicin has been shown to bind to the "switch region" of the bacterial RNAP, a site distinct from that of other RNAP inhibitors like rifamycins.[6] This binding locks the DNA:RNA clamp in an open position, preventing the separation of DNA strands and subsequent transcription initiation.[7]

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. youtube.com [youtube.com]

- 2. Antimicrobial Activities of Fidaxomicin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Activity of Fidaxomicin (OPT-80) Tested against Contemporary Clinical Isolates of Staphylococcus spp. and Enterococcus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Fidaxomicin Is an Inhibitor of the Initiation of Bacterial RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Basis of narrow-spectrum activity of fidaxomicin on Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Tiacumicin C Against Clostridium difficile: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro activity of Tiacumicin C against Clostridium difficile, the primary causative agent of antibiotic-associated diarrhea. This compound is a member of the tiacumicin family of 18-membered macrolide antibiotics.[1] This document is intended for researchers, scientists, and drug development professionals engaged in the study of novel antimicrobial agents for the treatment of C. difficile infections.

Quantitative In Vitro Susceptibility Data

The in vitro potency of this compound has been evaluated against various strains of Clostridium difficile. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's effectiveness.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparators Against Clostridium difficile

| Antibiotic | MIC Range (µg/mL) against 15 C. difficile strains |

| This compound | 0.25 - 1.0 [1][2][3] |

| Tiacumicin B | 0.12 - 0.25[1][2][3] |

| Vancomycin | 0.5 - 1.0[1][2][3] |

Data sourced from Swanson et al. (1991).[1][2][3]

Experimental Protocols

The following section details the methodologies employed for the determination of the in vitro activity of this compound against Clostridium difficile.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented in this guide were determined using a standardized agar dilution method.

Protocol:

-

Preparation of Antibiotic Solutions: Stock solutions of this compound, Tiacumicin B, and vancomycin were prepared and serially diluted.

-

Agar Plate Preparation: Specific concentrations of the antibiotics were incorporated into molten agar, which was then poured into petri dishes and allowed to solidify.

-

Inoculum Preparation: Clostridium difficile strains were grown in an appropriate broth medium to a specified turbidity. The bacterial suspension was then diluted to a standardized concentration.

-

Inoculation: The surface of the agar plates was inoculated with the standardized bacterial suspension.

-

Incubation: The inoculated plates were incubated under anaerobic conditions at a controlled temperature.

-

MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited the visible growth of the bacteria on the agar surface.

Mechanism of Action

Tiacumicins, including Tiacumicin B (Fidaxomicin), exert their bactericidal effect by inhibiting bacterial RNA polymerase.[4][5][6] This inhibition occurs at the initiation phase of transcription, preventing the synthesis of messenger RNA.[4][7] The binding site for tiacumicins is distinct from that of other RNA polymerase inhibitors like rifamycins, which explains the lack of cross-resistance.[4] Specifically, fidaxomicin has been shown to bind to the sigma (σ) subunit of RNA polymerase, which is responsible for promoter recognition.[7] This unique target may contribute to the narrow spectrum of activity of the tiacumicin class of antibiotics.[4][7]

Resistance Frequency

The frequency of spontaneous resistance development in Clostridium difficile to this compound has been investigated. The resistance frequency for this compound against C. difficile was found to be less than 2.8 x 10-8 at four and eight times the MIC.[1][3] This low frequency of resistance development is a favorable characteristic for a novel antimicrobial agent.

Conclusion

This compound demonstrates potent in vitro activity against Clostridium difficile, with MIC values comparable to the clinically used antibiotic vancomycin.[1][3] The low frequency of resistance development further supports its potential as a therapeutic agent for C. difficile infections. The mechanism of action, through the inhibition of bacterial RNA polymerase, is a well-established antimicrobial strategy. Further research and clinical evaluation would be necessary to fully elucidate the therapeutic potential of this compound.

References

- 1. In vitro and in vivo evaluation of tiacumicins B and C against Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Fidaxomicin: A novel agent for the treatment of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fidaxomicin - the new drug for Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. medscape.com [medscape.com]

Tiacumicin C: A Technical Guide to its Molecular Characteristics, Bioactivity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiacumicin C is a member of the tiacumicin class of 18-membered macrolide antibiotics produced by the bacterium Dactylosporangium aurantiacum subspecies hamdenesis. As a close analog of the FDA-approved drug fidaxomicin (Tiacumicin B), this compound has garnered interest for its potent antibacterial activity, particularly against the pathogenic bacterium Clostridium difficile. This technical guide provides a comprehensive overview of the molecular properties, biological activity, and analytical methodologies related to this compound, intended to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development.

Molecular Profile of this compound

This compound is a complex macrolide characterized by a highly unsaturated 18-membered lactone ring glycosidically linked to two sugar moieties. Its chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅₂H₇₄Cl₂O₁₈ | [1][2][3] |

| Molecular Weight | 1058.05 g/mol | [2] |

| CAS Number | 106008-70-2 | [1][2] |

| IUPAC Name | (2R,3S,4S,5S,6R)-6-(((3E,5Z,8S,9E,11S,12R,13E,15E,18S)-12-(((2R,3S,4S,5S)-4,5-dihydroxy-3-(isobutyryloxy)-6,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-11-ethyl-8-hydroxy-18-((R)-1-hydroxyethyl)-9,13,15-trimethyl-2-oxooxacyclooctadeca-3,5,9,13,15-pentaen-3-yl)methoxy)-4-hydroxy-5-methoxy-2-methyltetrahydro-2H-pyran-3-yl 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate | [2] |

Biological Activity and Mechanism of Action

This compound exhibits significant in vitro and in vivo activity against Clostridium difficile, a leading cause of antibiotic-associated diarrhea.[4]

In Vitro Activity

Studies have shown that this compound has potent activity against various strains of C. difficile, with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 1 µg/mL.[4] The frequency of resistance to this compound in C. difficile has been reported to be less than 2.8 x 10⁻⁸ at four and eight times the MIC.[4]

In Vivo Efficacy

In a hamster model of antibiotic-associated colitis, oral administration of this compound at doses of 0.2, 1, or 5 mg/kg of body weight resulted in 100% protection of clindamycin-treated hamsters exposed to C. difficile.[4] Notably, high concentrations of this compound were detected in the ceca of these animals, while serum levels remained undetectable, indicating its localized action within the gastrointestinal tract.[4]

Mechanism of Action

The primary mechanism of action of tiacumicins is the inhibition of bacterial RNA polymerase.[5] This mode of action is distinct from many other classes of antibiotics. By binding to the bacterial RNA polymerase, this compound blocks the transcription of DNA into RNA, thereby halting essential protein synthesis and leading to bacterial cell death.

dot

Caption: Mechanism of action of this compound.

Effects on Virulence Factors

Beyond its direct bactericidal activity, the closely related Tiacumicin B (fidaxomicin) has been shown to reduce the production of toxins A and B and inhibit sporulation in C. difficile at sub-inhibitory concentrations.[1][6][7] This suggests that this compound may also possess the ability to suppress key virulence factors, thereby mitigating the severity of C. difficile infections.

Experimental Protocols

This section provides an overview of the methodologies employed in the study of this compound.

Isolation and Purification of the Tiacumicin Complex

The following is a general workflow for the isolation and purification of the tiacumicin complex from the fermentation broth of Dactylosporangium aurantiacum.

dot

Caption: General workflow for this compound isolation.

A detailed protocol for the purification of the related Tiacumicin B involves the following steps:

-

Fermentation and Extraction : The fermentation broth of D. aurantiacum is the starting material. The broth and mycelium are extracted to obtain a crude mixture of tiacumicins.[8]

-

Hydrophobic Interaction Chromatography (HIC) : The crude extract is subjected to HIC to separate the tiacumicin components from other impurities.

-

Elution : Impurities are eluted with a water/organic solvent mixture. Tiacumicin B is then eluted with a different water/organic solvent mixture.

-

Further Purification : The fractions containing Tiacumicin B are collected and can be further purified by subsequent chromatographic steps or crystallization to achieve high purity.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:

-

Ultraviolet (UV) Spectroscopy : To identify the chromophores present in the molecule.

-

Infrared (IR) Spectroscopy : To determine the functional groups.

-

Mass Spectrometry (MS) : To ascertain the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were crucial for elucidating the complex structure and stereochemistry of the tiacumicins.[9]

In Vitro Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) of this compound against C. difficile can be determined using the agar dilution method as follows:

-

Media Preparation : Prepare a series of agar plates containing two-fold serial dilutions of this compound.

-

Inoculum Preparation : Prepare a standardized inoculum of the C. difficile test strain.

-

Inoculation : Inoculate the agar plates with the bacterial suspension.

-

Incubation : Incubate the plates under anaerobic conditions.

-

Reading : The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.

Hamster Model of Clostridium difficile Infection

The in vivo efficacy of this compound is evaluated using the golden Syrian hamster model of CDI.[3][4][10][11]

-

Induction of Susceptibility : Hamsters are treated with an antibiotic, typically clindamycin, to disrupt their normal gut microbiota, making them susceptible to C. difficile infection.[3][4]

-

Infection : The animals are then challenged with a toxigenic strain of C. difficile.[3][4]

-

Treatment : Following infection, hamsters are orally administered this compound at various dosages.[4]

-

Monitoring : The animals are monitored for signs of illness, such as diarrhea and weight loss, and survival rates are recorded over a set period.[3]

-

Endpoint Analysis : At the end of the study, cecal contents can be collected to measure toxin levels and quantify C. difficile concentrations.[4]

dot

References

- 1. microbiologyresearch.org [microbiologyresearch.org]

- 2. academic.oup.com [academic.oup.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fidaxomicin reduces early toxin A and B production and sporulation in Clostridium difficilein vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fidaxomicin Inhibits Spore Production in Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tiacumicins, a novel complex of 18-membered macrolide antibiotics. I. Taxonomy, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tiacumicins, a novel complex of 18-membered macrolides. II. Isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vivo Assessment of SMT19969 in a Hamster Model of Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

The Biological Activity of Tiacumicin C Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiacumicins are a class of 18-membered macrolide antibiotics with potent activity against various bacterial pathogens, most notably Clostridium difficile. This technical guide provides an in-depth overview of the biological activity of Tiacumicin C and its derivatives. It summarizes the available quantitative data on their antibacterial and cytotoxic effects, details the experimental protocols for key biological assays, and visualizes the underlying mechanism of action and experimental workflows. While research has more extensively covered Tiacumicin B (Fidaxomicin), this guide consolidates the known information regarding this compound and its analogs, highlighting areas for future investigation into this promising class of antibiotics.

Introduction

The Tiacumicin family of natural products, produced by fermentation of actinomycetes such as Dactylosporangium aurantiacum, has garnered significant attention for its potent antibacterial properties.[1] This family includes several congeners, with Tiacumicin B (also known as Fidaxomicin) being the most well-studied and clinically approved for the treatment of Clostridium difficile infections (CDI).[2] this compound, a closely related analog, also demonstrates significant antibacterial activity.[3][4] This guide focuses on the biological activities of this compound and its derivatives, providing a technical resource for researchers in the field of antibiotic drug discovery and development.

Antibacterial Activity

This compound and its derivatives exhibit a narrow spectrum of activity, primarily targeting Gram-positive anaerobic bacteria. Their most significant activity is against Clostridium difficile, a leading cause of antibiotic-associated diarrhea.

Quantitative Antibacterial Data

The antibacterial efficacy of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The available MIC data for this compound and, for comparative purposes, Tiacumicin B, are summarized in the tables below. It is important to note that the available data on a wide range of this compound derivatives is limited in the public domain.

| Compound | Bacterial Strain(s) | MIC Range (µg/mL) | Reference(s) |

| This compound | Clostridium difficile (15 strains) | 0.25 - 1 | [3][4] |

| Tiacumicin B (Fidaxomicin) | Clostridium difficile (15 strains) | 0.12 - 0.25 | [3][4] |

Table 1: In Vitro Activity of this compound and B against Clostridium difficile

| Compound | Bacterial Strain | MIC (µg/mL) | Reference(s) |

| Fidaxomicin (Tiacumicin B) | Mycobacterium tuberculosis (multidrug-resistant) | <0.008–0.045 | [5][6] |

| Fidaxomicin (Tiacumicin B) | Staphylococcus aureus | 2–16 | [5][6] |

| Fidaxomicin Derivative 5a | C. difficile 6534 | 0.015 | [5] |

| Fidaxomicin Derivative 9b | C. difficile 6534 | 0.03 | [5] |

| Fidaxomicin-Ciprofloxacin Hybrid 15a | C. difficile 6534 | 0.015 | [5] |

| Fidaxomicin-Rifampicin Hybrid 19 | C. difficile 6534 | 0.008 | [5] |

Table 2: In Vitro Activity of Tiacumicin B and its Semisynthetic Derivatives against Various Bacteria

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

The primary mechanism of action for Tiacumicins is the inhibition of bacterial RNA polymerase (RNAP).[2] This inhibition occurs at an early step in the transcription initiation pathway, specifically by preventing the initial separation of DNA strands, thereby blocking the synthesis of messenger RNA.[2] This mechanism is distinct from that of other classes of antibiotics, such as rifamycins, which also target RNAP but at a different site.

Caption: Inhibition of bacterial transcription by this compound derivatives.

Cytotoxicity Profile

An essential aspect of drug development is the evaluation of a compound's toxicity to mammalian cells. The cytotoxicity of this compound derivatives is typically assessed using in vitro assays on various cell lines. The 50% inhibitory concentration (IC50) is a common metric used to quantify cytotoxicity. Currently, there is a limited amount of publicly available data specifically on the cytotoxicity of a wide range of this compound derivatives. For context, studies on other complex macrolides can provide a general understanding of the expected cytotoxicity range.

| Compound Class | Cell Line(s) | IC50 Range (µM) | Reference(s) |

| Cardinalisamides B and C | Various human cancer cell lines | 2.2 - 13.9 | [7] |

| Camptothecin Derivatives | HT-29 (human colon carcinoma) | 0.0088 - >100 | [8] |

| Pyrimidine Derivatives | Various cancer cell lines | 1.5 - 60 | [9] |

Table 3: Example Cytotoxicity Data for Other Natural Product Derivatives (for context)

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Minimum Inhibitory Concentration (MIC) Determination for Anaerobic Bacteria (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of anaerobic bacteria.

Caption: Workflow for MIC determination by broth microdilution.

Materials:

-

This compound derivative stock solution

-

Supplemented Brucella broth

-

Anaerobic bacterial strain (e.g., Clostridium difficile)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Anaerobic incubation system

Procedure:

-

Preparation of Antimicrobial Dilutions:

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in supplemented Brucella broth in a 96-well microtiter plate to achieve the desired final concentration range.

-

-

Inoculum Preparation:

-

From a fresh culture (24-48 hours old) on a non-selective agar medium, suspend several colonies in broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ CFU/mL.

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Inoculation:

-

Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Incubation:

-

Place the microtiter plates in an anaerobic chamber or jar.

-

Incubate at 37°C for 48 hours.

-

-

MIC Determination:

-

Following incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the this compound derivative that completely inhibits visible growth.

-

In Vitro RNA Polymerase Transcription Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound derivatives on bacterial RNA polymerase.

Caption: Workflow for in vitro RNA polymerase transcription assay.

Materials:

-

Purified bacterial RNA polymerase holoenzyme

-

DNA template containing a suitable promoter

-

Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

-

Radiolabeled NTP (e.g., [α-³²P]UTP)

-

This compound derivative

-

Transcription buffer

-

Stop solution (e.g., formamide loading dye)

-

Denaturing polyacrylamide gel electrophoresis (PAGE) system

-

Phosphorimager or autoradiography film

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine transcription buffer, DTT, and the purified RNA polymerase holoenzyme.

-

Add the this compound derivative at various concentrations to the reaction mixture and incubate for a short period at 37°C to allow for binding.

-

-

Transcription Initiation:

-

Initiate the transcription reaction by adding the DNA template and the mixture of NTPs, including the radiolabeled NTP.

-

-

Incubation:

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of stop solution.

-

-

Analysis:

-

Separate the RNA transcripts on a denaturing polyacrylamide gel.

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film.

-

Quantify the intensity of the transcript bands to determine the extent of inhibition by the this compound derivative.

-

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

-

Mammalian cell line (e.g., Vero, HepG2)

-

Cell culture medium and supplements

-

This compound derivative

-

MTT reagent (5 mg/mL in PBS)

-

Solubilizing solution (e.g., DMSO or a solution of SDS in HCl)

-

Sterile 96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivative in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control wells.

-

-

Incubation:

-

Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified CO₂ incubator.

-

-

MTT Addition:

-

Add MTT reagent to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

-

Solubilization:

-

Carefully remove the medium and add the solubilizing solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Structure-Activity Relationship (SAR)

The structure-activity relationship for Tiacumicin derivatives has been more extensively studied for Tiacumicin B (Fidaxomicin). These studies provide valuable insights that can likely be extrapolated to this compound derivatives. Key findings from the SAR of Fidaxomicin analogs include:

-

Modifications at the Resorcinol Moiety: Large substituents on the resorcinol ring can be tolerated without a complete loss of biological activity. Some modifications in this region have led to derivatives with retained or even improved activity against C. difficile.[5]

-

Hybrid Antibiotics: The synthesis of hybrid molecules, such as combining the Tiacumicin scaffold with other antibiotics like ciprofloxacin or rifampicin, has resulted in compounds with improved activity profiles, including activity against strains resistant to the partner antibiotic.[5]

-

Solubility Enhancement: Modifications aimed at increasing the water solubility of the Tiacumicin scaffold have been successful, which is a crucial step towards developing derivatives suitable for systemic administration.[5]

Further research is needed to specifically delineate the SAR for a broad range of this compound derivatives to guide the design of new analogs with optimized potency, spectrum of activity, and pharmacokinetic properties.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of antibiotics with potent activity against Clostridium difficile. Their unique mechanism of action, the inhibition of bacterial RNA polymerase, makes them attractive candidates for further development, especially in the face of growing antibiotic resistance. While the available data on this compound derivatives is currently limited compared to its more famous counterpart, Tiacumicin B, the foundational knowledge of their biological activity and the established experimental protocols provide a solid framework for future research.

Future efforts should focus on the synthesis and biological evaluation of a wider array of this compound derivatives to establish a comprehensive structure-activity relationship. This will enable the rational design of novel analogs with improved antibacterial potency, a broader spectrum of activity against other clinically relevant pathogens, and enhanced pharmacokinetic profiles. Furthermore, a more thorough investigation into their cytotoxicity and in vivo efficacy is warranted to fully assess their therapeutic potential. The continued exploration of the Tiacumicin scaffold holds significant promise for the discovery of next-generation antibiotics.

References

- 1. researchgate.net [researchgate.net]

- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 3. Semisynthetic Analogs of the Antibiotic Fidaxomicin—Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 8. Exploring Structure-Activity Relationships and Modes of Action of Laterocidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Tiacumicin C CAS number and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tiacumicin C, a significant member of the tiacumicin family of 18-membered macrolide antibiotics. This document details its chemical identity, biological activity, and mechanism of action, presenting key data and experimental insights relevant to research and development in the field of antibacterial agents.

Chemical Identity

| Identifier | Value |

| CAS Number | 106008-70-2[1][2][3] |

| IUPAC Name | (2R,3S,4S,5S,6R)-6-(((3E,5Z,8S,9E,11S,12R,13E,15E,18S)-12-(((2R,3S,4S,5S)-4,5-dihydroxy-3-(isobutyryloxy)-6,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-11-ethyl-8-hydroxy-18-((R)-1-hydroxyethyl)-9,13,15-trimethyl-2-oxooxacyclooctadeca-3,5,9,13,15-pentaen-3-yl)methoxy)-4-hydroxy-5-methoxy-2-methyltetrahydro-2H-pyran-3-yl 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate[1][3] |

| Molecular Formula | C₅₂H₇₄Cl₂O₁₈[2][4] |

| Molecular Weight | 1058.00 g/mol [3][4] |

This compound is a close structural analog of Tiacumicin B, which is also known as Fidaxomicin, a narrow-spectrum antibiotic approved for the treatment of Clostridioides difficile infections (CDI)[5][6][7]. The tiacumicins are fermentation products obtained from the actinomycete Dactylosporangium aurantiacum[5][8].

Biological Activity and Quantitative Data

This compound demonstrates potent in vitro activity against Clostridioides difficile. Its efficacy has been compared with Tiacumicin B and vancomycin.

In Vitro Activity

| Compound | Organism | MIC Range (µg/mL) |

| This compound | Clostridioides difficile (15 strains) | 0.25 to 1[9] |

| Tiacumicin B | Clostridioides difficile (15 strains) | 0.12 to 0.25[9] |

| Vancomycin | Clostridioides difficile (15 strains) | 0.5 to 1[9] |

The frequency of resistance to this compound in C. difficile has been reported to be less than 2.8 x 10⁻⁸ at four and eight times its Minimum Inhibitory Concentration (MIC)[9].

In Vivo Efficacy

In a hamster model of antibiotic-associated colitis induced by C. difficile ATCC 9689, this compound demonstrated significant protective effects.

| Treatment | Dosage (mg/kg, oral) | Outcome |

| This compound | 0.2, 1, or 5 | 100% protection from fatal colitis[9] |

| Tiacumicin B | 0.2, 1, or 5 | 100% protection from fatal colitis[9] |

| Vancomycin | up to 5 | Prolonged, dose-dependent survival but did not prevent fatal colitis[9] |

Following a single oral dose of 25 mg/kg in hamsters, this compound was not detected in the serum. However, it reached high concentrations in the cecum (285 µg/ml), indicating its localized action within the gastrointestinal tract[9].

Mechanism of Action

The tiacumicin class of antibiotics, including this compound, exhibits a distinct mechanism of action by inhibiting bacterial RNA polymerase (RNAP)[5][7][10]. This inhibition occurs at an early stage of transcription initiation[8][11]. Specifically, fidaxomicin (Tiacumicin B) binds to the DNA template-RNA polymerase complex, which prevents the initial separation of DNA strands[11][12]. This action disrupts the synthesis of messenger RNA, ultimately leading to bacterial cell death[11][12]. This mechanism is different from that of other macrolides, which typically inhibit protein synthesis at the ribosomal level[13].

Caption: Mechanism of this compound action on bacterial RNA polymerase.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental procedures based on published studies.

In Vitro Susceptibility Testing (MIC Determination)

-

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various strains of Clostridioides difficile.

-

Methodology:

-

Bacterial Strains: A panel of clinically relevant C. difficile strains is used.

-

Culture Medium: Brucella agar or broth supplemented with hemin, vitamin K1, and laked sheep blood is commonly used for anaerobic culture.

-

Inoculum Preparation: Bacterial colonies are suspended in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

-

Drug Dilution: this compound is serially diluted in the agar or broth to achieve a range of final concentrations.

-

Inoculation: The agar surface is inoculated with the bacterial suspension, or the suspension is added to the broth dilutions.

-

Incubation: Plates or tubes are incubated under anaerobic conditions (e.g., in an anaerobic chamber) at 37°C for 24-48 hours.

-

MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

Hamster Model of C. difficile-Associated Colitis

-

Objective: To evaluate the in vivo efficacy of this compound in treating antibiotic-associated colitis.

-

Methodology:

-

Animal Model: Golden Syrian hamsters are commonly used as they are highly susceptible to C. difficile infection after antibiotic pretreatment.

-

Induction of Susceptibility: Hamsters are pre-treated with an antibiotic such as clindamycin to disrupt their normal gut flora, making them susceptible to C. difficile colonization.

-

Infection: Following clindamycin treatment, hamsters are challenged with an oral dose of a toxigenic strain of C. difficile spores or vegetative cells.

-

Treatment: At a specified time post-infection, hamsters are treated with oral doses of this compound, a comparator drug (e.g., vancomycin), or a vehicle control. Treatment is typically administered daily for a set number of days.

-

Monitoring: Animals are monitored daily for clinical signs of illness (e.g., lethargy, diarrhea, weight loss) and mortality.

-

Endpoint Analysis: The primary endpoint is typically survival over a defined period (e.g., 21 days). Secondary endpoints may include assessment of cecal pathology and measurement of C. difficile toxin levels in cecal contents.

-

Caption: Workflow for the hamster model of C. difficile infection.

Conclusion

This compound is a potent antibiotic with significant, localized activity against Clostridioides difficile. Its efficacy, coupled with a mechanism of action that is distinct from many other antibiotic classes, underscores its importance as a subject of ongoing research. The data and protocols summarized in this guide provide a foundational resource for professionals engaged in the discovery and development of new anti-infective therapies.

References

- 1. This compound | CAS No- 106008-70-2 | NA [chemicea.com]

- 2. clearsynth.com [clearsynth.com]

- 3. This compound | CAS No- 106008-70-2 | Simson Pharma Limited [simsonpharma.com]

- 4. Buy Tiacumicin B (EVT-268095) | 873857-62-6 [evitachem.com]

- 5. Fidaxomicin - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. agscientific.com [agscientific.com]

- 9. In vitro and in vivo evaluation of tiacumicins B and C against Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. From natural product to marketed drug: the tiacumicin odyssey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Fidaxomicin | C52H74Cl2O18 | CID 10034073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Semisynthetic Analogs of the Antibiotic Fidaxomicin—Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Analysis of Tiacumicin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiacumicin C belongs to the tiacumicin family of macrolide antibiotics, which are known for their potent activity against various bacterial strains. Accurate and reliable analytical methods are crucial for the quantification of this compound in research and drug development settings, including formulation development, stability testing, and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of antibiotics due to its high resolution, sensitivity, and specificity.

This document provides a detailed application note and protocol for the quantitative analysis of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection. The described method is designed to be a starting point for laboratory implementation and can be further optimized based on specific instrumentation and analytical requirements.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following conditions are recommended:

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: A mixture of Acetonitrile and 0.1% Formic Acid in Water. A gradient elution may be necessary to achieve optimal separation from related impurities.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 230 nm

-

Run Time: Approximately 15 minutes

2. Preparation of Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

-

Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substance, dissolve a known amount in methanol to achieve a concentration within the calibration range. For formulated products, an extraction step may be necessary. A generic procedure involves dissolving the formulation in a suitable solvent, followed by centrifugation and filtration to remove excipients.

3. Method Validation Parameters (Representative Data)

The following tables summarize representative quantitative data for the validation of the HPLC method for this compound analysis. These values are provided as a guideline and should be experimentally determined during method validation in your laboratory.

Table 1: System Suitability

| Parameter | Acceptance Criteria | Representative Result |

| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.2 |

| Theoretical Plates (N) | ≥ 2000 | 5500 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |

Table 2: Linearity

| Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| 1 - 100 | ≥ 0.999 |

Table 3: Accuracy (Recovery)

| Spiked Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |

| 5 | 99.5 | 1.1 |

| 50 | 101.2 | 0.9 |

| 90 | 99.8 | 1.3 |

Table 4: Precision

| Repeatability (Intra-day, n=6) | Intermediate Precision (Inter-day, n=6) | |

| Concentration (µg/mL) | RSD (%) | RSD (%) |

| 10 | 1.5 | 1.8 |

| 75 | 0.9 | 1.2 |

Table 5: Limits of Detection (LOD) and Quantification (LOQ)

| Parameter | Representative Value (µg/mL) |

| Limit of Detection (LOD) | 0.1 |

| Limit of Quantification (LOQ) | 0.3 |

Visualizations

Diagram 1: HPLC Analysis Workflow

This diagram illustrates the general workflow for the HPLC analysis of this compound, from sample preparation to data analysis.

Caption: General workflow for HPLC analysis of this compound.

Diagram 2: Logical Relationship of Method Validation Parameters

This diagram shows the logical relationship and hierarchy of key HPLC method validation parameters.

Caption: Key parameters for HPLC method validation.

Conclusion

The described RP-HPLC method provides a robust and reliable approach for the quantitative analysis of this compound. The protocol and representative data presented herein serve as a valuable resource for researchers, scientists, and drug development professionals. It is essential to perform a comprehensive method validation to ensure the suitability of this method for its intended purpose in a specific laboratory environment. Further optimization of the chromatographic conditions may be required to resolve specific impurities or to adapt the method for different sample matrices.

Application Notes and Protocols for the Purification of Tiacumicin C from Fermentation Broth

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiacumicin C, a member of the tiacumicin family of 18-membered macrolide antibiotics, is a crucial precursor in the synthesis of Fidaxomicin (Tiacumicin B), a narrow-spectrum antibiotic highly effective against Clostridium difficile. The purification of this compound from the complex fermentation broth of Dactylosporangium aurantiacum is a critical step in the manufacturing process, directly impacting the final product's purity, yield, and overall cost-effectiveness. This document provides detailed application notes and protocols for various purification techniques, compiled from established methodologies.

Overview of Purification Strategies

The downstream processing of this compound from fermentation broth typically involves a multi-step approach to remove cells, media components, and other related impurities. The most common strategies involve a combination of extraction, chromatography, and crystallization. The general workflow aims to first capture the target molecule and then progressively polish it to achieve high purity.

Caption: General workflow for this compound purification.

Key Purification Techniques and Protocols

This section details the experimental protocols for the principal techniques used in this compound purification.

Pre-treatment: Broth Filtration and Solvent Extraction

The initial step involves separating the microbial cells and solid media components from the liquid broth, followed by an extraction of the Tiacumicins into an organic solvent.

Protocol:

-

Filtration: Filter the fermentation broth (e.g., 10 L) to remove the mycelium and other solid particles.[1][2]

-

Solvent Extraction: Extract the filtered broth with an equal volume of a water-immiscible organic solvent such as ethyl acetate or n-butanol.[1][3][4]

-